1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization reactions.
Introduction of the 4-chlorobenzoyl group: This step usually involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the pyridin-4-ylmethyl group: This can be done through nucleophilic substitution reactions, where the piperidine nitrogen attacks a pyridin-4-ylmethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides, bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)piperidine: Lacks the pyridin-4-ylmethyl group.
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide: Lacks the 4-chlorobenzoyl group.
1-(4-chlorobenzoyl)-N-methylpiperidine-4-carboxamide: Has a methyl group instead of the pyridin-4-ylmethyl group.
Uniqueness
1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is unique due to the presence of both the 4-chlorobenzoyl and pyridin-4-ylmethyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-3-1-16(2-4-17)19(25)23-11-7-15(8-12-23)18(24)22-13-14-5-9-21-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFLVSPCGOZGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.